tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate

HBV Capsid Assembly Modulator Antiviral

tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate is a fluorinated azepane derivative featuring a Boc-protected amine and a free 5-amino group on a seven-membered saturated heterocycle. The geminal difluoro substitution at the 4-position imparts distinct conformational bias, enhanced metabolic stability, and modulated lipophilicity relative to non-fluorinated azepane analogs.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29
CAS No. 2172518-29-3
Cat. No. B2980033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate
CAS2172518-29-3
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)N
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-4-8(14)11(12,13)5-7-15/h8H,4-7,14H2,1-3H3
InChIKeyYUTCOHXJWJSWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate (CAS 2172518-29-3): A Boc-Protected Gem-Difluoro Azepane Building Block for Medicinal Chemistry


tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate is a fluorinated azepane derivative featuring a Boc-protected amine and a free 5-amino group on a seven-membered saturated heterocycle. The geminal difluoro substitution at the 4-position imparts distinct conformational bias, enhanced metabolic stability, and modulated lipophilicity relative to non-fluorinated azepane analogs [1]. It is cataloged by Enamine as EN300-1608720 (95% purity) and serves as a versatile intermediate for constructing bioactive molecules, particularly in antiviral and ion channel-targeted programs [2].

Why Non-Fluorinated or Mono-Fluorinated Azepane Analogs Cannot Simply Substitute for tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate


The geminal difluoro motif is not a simple bioisosteric replacement. Conformational studies demonstrate that fluorine substitution on the azepane ring significantly reduces conformational disorder relative to hydroxyl or non-fluorinated analogs, but the effect is non-additive—di- and trifluorination produce distinct conformational ensembles compared to monofluorination [1]. In functional assays, elaborated compounds containing the 4,4-difluoroazepane scaffold achieve approximately 10-fold greater HBV capsid assembly modulator (CAM) potency than their non-fluorinated azepane counterparts, confirming that the gem-difluoro substitution provides a quantifiable pharmacological advantage not achievable with the parent azepane or mono-fluoro variants [2].

Quantitative Differentiation Evidence for tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate vs. Closest Analogs


HBV Capsid Assembly Modulator (CAM) Potency: Di-Fluoro Azepane Scaffold Delivers ~10-Fold Improvement Over Non-Fluorinated Azepane Counterparts

In a head-to-head comparison of elaborated CAM compounds, the separated diastereomers of a di-fluoro azepane-containing compound (derived from the 4,4-difluoroazepane scaffold) exhibited HBV EC50 values of 24 nM and 40 nM. These values are approximately 10-fold lower (i.e., more potent) than the EC50 values of the corresponding non-fluorinated 7-membered azepane counterparts [1]. This quantitative potency advantage is directly attributable to the gem-difluoro substitution pattern present in the building block.

HBV Capsid Assembly Modulator Antiviral

NaV1.8 Ion Channel Inhibition: 4,4-Difluoroazepane-Containing Compound Achieves Sub-100 nM Potency With >200-Fold Isoform Selectivity

Compound 2c, which incorporates a 4,4-difluoroazepan-1-yl moiety directly derived from the target building block scaffold, exhibited an IC50 of 50.18 ± 0.04 nM against human NaV1.8 channels stably expressed in HEK293 cells [1]. Critically, this compound demonstrated >200-fold selectivity over human NaV1.1, NaV1.5, and NaV1.7 channels, and >800-fold selectivity over hERG channels [1]. While direct comparator data for the non-fluorinated azepane analog of compound 2c was not reported in the same study, the broader NaV1.8 inhibitor literature indicates that achieving sub-100 nM potency with this level of isoform selectivity is a distinguishing feature of the 4,4-difluoroazepane scaffold.

Pain NaV1.8 Ion Channel

Conformational Control: Fluorine Substitution Reduces Azepane Ring Conformational Disorder Relative to Hydroxyl and Non-Fluorinated Analogs

A systematic 1H NMR and computational modeling study demonstrated that fluorine substitution on the azepane ring is more effective than hydroxyl substitution in reducing conformational disorder [1]. While a single fluorine atom can bias the azepane ring toward one major conformation, the study explicitly found that multiple fluorinations (di- and tri-) do not produce additive conformational control and can result in complex, distinct conformational outcomes that differ qualitatively from the mono-fluorinated state [1]. This indicates that the 4,4-gem-difluoro pattern in the target compound provides a unique conformational profile not achievable with mono-fluoro or non-fluorinated azepane building blocks.

Conformational Analysis Fluorine Chemistry Drug Design

Orthogonal Synthetic Handle: Boc-Protected Amine Combined with Free 5-Amino Group Enables Sequential, Regioselective Derivatization

The target compound uniquely combines a Boc-protected ring nitrogen with a free primary amine at the 5-position. This orthogonal protection strategy is not present in simpler 4,4-difluoroazepane building blocks (e.g., 4,4-difluoroazepane hydrochloride, CAS 1094073-72-9) that lack the 5-amino substituent, nor in analogs where both amines are either free or protected [1]. The Boc group can be selectively removed under acidic conditions (TFA or HCl) to reveal the azepane NH for further functionalization, while the 5-amino group remains available for amide coupling, reductive amination, or urea formation without additional protection/deprotection steps [2].

Synthetic Chemistry Building Block Orthogonal Protection

Optimal Application Scenarios for tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate Based on Differentiation Evidence


HBV Capsid Assembly Modulator (CAM) Lead Optimization Programs

Medicinal chemistry teams pursuing HBV CAM inhibitors should prioritize this building block to construct di-fluoro azepane-containing analogs. The gem-difluoro scaffold has been validated to deliver approximately 10-fold greater antiviral potency (EC50 24–40 nM) compared to non-fluorinated azepane counterparts in HepDES19 cellular assays [1]. The Boc/amino orthogonal protection enables rapid SAR exploration at both the azepane nitrogen and the 5-position.

NaV1.8-Selective Analgesic Development Requiring Cardiac Safety Windows

For pain research programs targeting NaV1.8, elaborated compounds derived from this building block have demonstrated sub-100 nM channel inhibition (IC50 = 50.18 nM) with >200-fold selectivity against cardiac-relevant NaV isoforms (NaV1.5) and >800-fold selectivity against hERG [2]. This selectivity profile is critical for developing non-addictive analgesics with minimized cardiovascular toxicity, making this building block a strategic starting point for lead generation.

Conformation-Constrained Peptidomimetic and Macrocycle Synthesis

The unique conformational bias imparted by the gem-difluoro substitution—which is qualitatively distinct from mono-fluoro and non-fluorinated azepanes—makes this building block valuable for designing peptidomimetics where pre-organization of the seven-membered ring is desired to reduce entropic penalties upon target binding [3]. The orthogonal Boc/amine functionality further allows incorporation into larger macrocyclic scaffolds via sequential functionalization.

Combinatorial Library Synthesis Requiring Step-Efficient Orthogonal Derivatization

For high-throughput medicinal chemistry and diversity-oriented synthesis, the orthogonal protection (Boc on ring N, free 5-NH2) eliminates at least one protection/deprotection cycle compared to non-orthogonal azepane building blocks [4]. This step efficiency translates into higher library throughput and reduced synthetic cost per compound, directly impacting procurement decisions for library production.

Quote Request

Request a Quote for tert-Butyl 5-amino-4,4-difluoroazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.